molecular formula C18H15ClN4O B4995480 1-benzyl-4-(4-chlorophenyl)-5,7-dihydro-4H-pyrazolo[3,4-d]pyrimidin-6-one

1-benzyl-4-(4-chlorophenyl)-5,7-dihydro-4H-pyrazolo[3,4-d]pyrimidin-6-one

Cat. No.: B4995480
M. Wt: 338.8 g/mol
InChI Key: AXZAZOVXFPTJAZ-UHFFFAOYSA-N
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Description

1-benzyl-4-(4-chlorophenyl)-5,7-dihydro-4H-pyrazolo[3,4-d]pyrimidin-6-one is a heterocyclic compound that belongs to the pyrazolo[3,4-d]pyrimidine family. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrazolo[3,4-d]pyrimidine core, which is fused with a benzyl group and a chlorophenyl group, making it a unique and versatile molecule in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-4-(4-chlorophenyl)-5,7-dihydro-4H-pyrazolo[3,4-d]pyrimidin-6-one can be achieved through various methods. One common approach involves the one-pot multicomponent reaction. This method typically includes the reaction of 2,4-dichlorobenzaldehyde with acetophenone, ethyl cyanoacetate, diethyl malonate, and/or malononitrile in the presence of a suitable catalyst . The reaction conditions may vary, but they often involve heating the mixture under reflux for several hours to yield the desired pyrazolo[3,4-d]pyrimidine derivatives .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, can be employed to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

1-benzyl-4-(4-chlorophenyl)-5,7-dihydro-4H-pyrazolo[3,4-d]pyrimidin-6-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-benzyl-4-(4-chlorophenyl)-5,7-dihydro-4H-pyrazolo[3,4-d]pyrimidin-6-one is unique due to its specific substituents, which confer distinct biological activities. Its benzyl and chlorophenyl groups contribute to its ability to inhibit EGFR tyrosine kinase and exhibit anti-proliferative activity against cancer cell lines .

Properties

IUPAC Name

1-benzyl-4-(4-chlorophenyl)-5,7-dihydro-4H-pyrazolo[3,4-d]pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN4O/c19-14-8-6-13(7-9-14)16-15-10-20-23(17(15)22-18(24)21-16)11-12-4-2-1-3-5-12/h1-10,16H,11H2,(H2,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXZAZOVXFPTJAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C3=C(C=N2)C(NC(=O)N3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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